molecular formula C14H11Cl2NO5 B2616531 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 315234-76-5

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B2616531
CAS No.: 315234-76-5
M. Wt: 344.14
InChI Key: QBKJIWKPHMAASG-UHFFFAOYSA-N
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Description

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a pyranone ring substituted with a nitroethyl group and a dichlorophenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one typically involves a multi-step process. One common method includes the nitration of 2-(2,4-dichlorophenyl)-4-hydroxy-6-methyl-2H-pyran-2-one. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction conditions, such as temperature and molar ratios, are crucial to achieving high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors . The use of continuous flow microreactors allows for precise control of reaction parameters, such as temperature and residence time, enhancing the overall production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, converting the nitro group to an amine.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-4-hydroxy-6-methyl-2H-pyran-2-one: A precursor in the synthesis of the target compound.

    3-(3,4-dichlorophenyl)-1,1-dimethylurea: Shares structural similarities with the dichlorophenyl group.

Uniqueness

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one is unique due to the presence of both a nitroethyl group and a pyranone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO5/c1-7-4-12(18)13(14(19)22-7)10(6-17(20)21)9-3-2-8(15)5-11(9)16/h2-5,10,18H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKJIWKPHMAASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(C[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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